N-tert-butyl-6-chloropyridine-3-sulfonamide
Overview
Description
Preparation Methods
The synthesis of N-tert-butyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloropyridine-3-sulfonyl chloride and tert-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.
Procedure: The 6-chloropyridine-3-sulfonyl chloride is added to a solution of tert-butylamine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Chemical Reactions Analysis
N-tert-butyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
N-tert-butyl-6-chloropyridine-3-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical reagent in the study of protein interactions and functions.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-chloropyridine-3-sulfonamide depends on its specific application. In proteomics research, it may interact with proteins through covalent or non-covalent binding, affecting their structure and function. The sulfonamide group can form hydrogen bonds with amino acid residues, while the pyridine ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
N-tert-butyl-6-chloropyridine-3-sulfonamide can be compared with other sulfonamide derivatives and chloropyridine compounds. Some similar compounds include:
N-tert-butyl-4-chloropyridine-3-sulfonamide: Similar structure but with the chlorine atom at the 4-position.
N-tert-butyl-6-bromopyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-tert-butyl-6-chloropyridine-3-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups .
Properties
IUPAC Name |
N-tert-butyl-6-chloropyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXXBWDLRALIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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